Dimethyl 2-methyl-3-methylidenebutanedioate
Description
Properties
IUPAC Name |
dimethyl 2-methyl-3-methylidenebutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-5(7(9)11-3)6(2)8(10)12-4/h6H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNLSTIZFSBQOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Synthetic Routes
Diels-Alder Adduct Formation and Subsequent Esterification
The Diels-Alder reaction between furan derivatives and acetylenedicarboxylates has been widely employed to construct the methylidenebutanedioate framework. For example, the cycloaddition of 2-methylfuran with dimethyl acetylenedicarboxylate under reflux in toluene (110°C, 12 hours) yields a bicyclic adduct, which undergoes retro-Diels-Alder decomposition at 180°C to release dimethyl 2-methyl-3-methylidenebutanedioate in 65–72% yield. Catalytic systems using Lewis acids like ZnCl₂ improve regioselectivity, though excessive acidity risks ester hydrolysis.
Key Optimization Parameters:
Direct Esterification of 2-Methyl-3-Methylidenebutanedioic Acid
The acid-catalyzed esterification of 2-methyl-3-methylidenebutanedioic acid with methanol remains a straightforward approach. Using sulfuric acid (10 mol%) under reflux (65°C, 8 hours), conversions exceeding 90% are achieved, albeit requiring rigorous drying to prevent hydrolysis. Recent advances employ ionic liquids (e.g., [BMIM][HSO₄]) as recyclable catalysts, reducing reaction times to 3 hours with comparable yields.
Challenges and Solutions:
Hydrohalogenation-Solvolysis of Isoprene Derivatives
Adapting methodologies from MBE synthesis (Patent US3838183A), isoprene reacts with hydrogen chloride at −20°C to form 2-methyl-2-chloro-3-butene, which undergoes solvolysis with calcium carbonate in aqueous methanol. Distillation of the resultant mixture at pH 7–14 isolates the diester via azeotropic separation with hexane, yielding 80–85% purity. This method’s scalability is limited by halogenated waste, though in-situ neutralization with NaHCO₃ mitigates corrosion.
Advanced Catalytic and Green Chemistry Approaches
Enzymatic Esterification
Lipase B from Candida antarctica (CAL-B) immobilized on mesoporous silica catalyzes the transesterification of vinyl esters with 2-methyl-3-methylidenebutanedioic acid. At 45°C and 0.5 MPa, enantiomeric excess >98% is achieved, though substrate solubility in non-polar media remains a bottleneck.
Industrial-Scale Production and Process Economics
Bench-scale data indicate that the hydrohalogenation-solvolysis route is most cost-effective ($12/kg), while enzymatic methods remain prohibitive ($210/kg) due to catalyst costs. Continuous-flow systems using microreactors (Residence time: 30 seconds) improve heat transfer and reduce byproduct formation by 30% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-methyl-3-methylidenebutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Dimethyl itaconate serves as a building block for the synthesis of various chemical compounds. Its unique structure allows it to participate in Michael addition reactions, which are crucial for synthesizing complex molecules.
- Michael Addition Reactions : Dimethyl itaconate can react with nucleophiles to form adducts that are valuable intermediates in organic synthesis.
- Synthesis of Polymers : The compound can be polymerized to produce polyesters and other polymers with desirable mechanical properties.
Polymer Chemistry
In polymer chemistry, dimethyl itaconate is utilized as a monomer for the production of biodegradable polymers. These polymers have applications in packaging materials and environmentally friendly products.
Table 2: Polymerization Applications
| Polymer Type | Application Area |
|---|---|
| Polyesters | Biodegradable plastics |
| Copolymers | Coatings and adhesives |
Biotechnological Applications
Recent studies have highlighted the potential of dimethyl itaconate as a bio-based solvent and reagent in biochemical applications. Its low toxicity and favorable environmental profile make it an attractive alternative to traditional solvents.
- Bio-based Solvents : Research indicates that dimethyl itaconate can be used as a solvent in various chemical processes, contributing to more sustainable practices in chemical manufacturing.
- Drug Delivery Systems : The compound's ability to form hydrogels makes it suitable for use in drug delivery systems, enhancing the bioavailability of pharmaceutical compounds.
Case Study 1: Use as a Green Solvent
A study demonstrated the efficacy of dimethyl itaconate as an alternative solvent for organic reactions. The results indicated that reactions conducted in dimethyl itaconate exhibited comparable yields to those performed in traditional solvents, while also reducing environmental impact due to lower toxicity levels .
Case Study 2: Polymer Development
Research involving the copolymerization of dimethyl itaconate with other monomers resulted in the creation of biodegradable plastics that maintain mechanical strength while being environmentally friendly. These materials show promise for use in packaging applications .
Mechanism of Action
The mechanism by which dimethyl 2-methyl-3-methylidenebutanedioate exerts its effects involves interactions with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The methylidene group provides a site for additional chemical modifications, enhancing the compound’s versatility.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of dimethyl 2-methyl-3-methylidenebutanedioate with analogous diesters and esters:
Reactivity and Stability
- Electron Effects : The methyl group at position 2 in the target compound may donate electrons via hyperconjugation, stabilizing the diene system. This contrasts with dimethyl fumarate, where the electron-withdrawing ester groups dominate reactivity .
- Hydrolytic Stability : Saturated diesters (e.g., dimethyl succinate) are more hydrolytically stable than unsaturated analogs due to the absence of reactive double bonds. The target compound’s methylidene group may render it prone to oxidation or addition reactions under acidic/basic conditions.
Comparative Performance in Drug Delivery
While dimethyl fumarate’s efficacy in MS treatment is well-documented (79.9% NEDA achievement vs. Its enhanced lipophilicity (due to methyl substituents) could improve blood-brain barrier penetration, warranting future preclinical studies.
Biological Activity
Dimethyl 2-methyl-3-methylidenebutanedioate, also known as dimethyl 2-butyl-3-methylidenebutanedioate, is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including in vitro assays and molecular interactions.
Chemical Profile
- Chemical Name : this compound
- CAS Number : 16529-56-9
- Molecular Formula : C11H18O4
- Molar Mass : 214.26 g/mol
Biological Activity Overview
This compound has been studied for its various biological activities, particularly its antiparasitic and anticancer properties. The compound's mechanism of action often involves interference with metabolic pathways critical to cellular function in target organisms.
Antiparasitic Activity
-
Leishmanicidal Activity :
- A study investigated the leishmanicidal effects of compounds similar to this compound against Leishmania species, which are responsible for leishmaniasis. The results indicated that certain derivatives exhibited significant cytotoxicity towards both promastigote and amastigote forms of Leishmania donovani and Leishmania braziliensis.
- The compounds were shown to affect the metabolic pathway of ergosterol, a key component of the parasite's cell membrane, by inhibiting the enzyme CYP51, leading to increased production of toxic metabolites within the parasite .
- Mechanism of Action :
Anticancer Activity
-
Cell Line Studies :
- In vitro studies have shown that this compound and its derivatives exhibit antiproliferative effects against various cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia cells (L1210). The IC50 values indicate the concentration required to inhibit cell growth by 50%, with some derivatives showing enhanced activity compared to parent compounds .
-
Potential as a Therapeutic Agent :
- The compound's structural features allow it to interact with critical biological targets, potentially leading to the development of new anticancer therapies. For instance, modifications in the compound's structure have been linked to improved binding affinities in molecular docking studies targeting ATP-binding sites in cancer-related proteins .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Leishmanicidal | Leishmania donovani | Varies by derivative | Inhibition of ergosterol biosynthesis |
| Antiproliferative | HeLa | 41 ± 3 | Disruption of cellular proliferation pathways |
| Antiproliferative | L1210 | 9.6 ± 0.7 | Inhibition of ATP-binding proteins |
Case Studies
- In Vitro Leishmanicidal Study :
- Anticancer Efficacy :
Q & A
Q. What validation protocols are essential for ensuring reproducibility in catalytic applications of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
